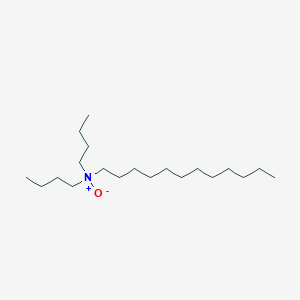
N,N-Dibutyldodecan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyldodecan-1-amine N-oxide is a tertiary amine oxide, a class of compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. This compound is known for its surfactant properties, making it useful in various industrial and consumer applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyldodecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. The most common oxidizing agents used are hydrogen peroxide and peracids. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods: In industrial settings, the oxidation process is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various nitrogen oxides.
Reduction: It can be reduced back to the corresponding tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Higher nitrogen oxides.
Reduction: Tertiary amine.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N-Dibutyldodecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the solubilization of proteins and the study of macromolecular interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Mechanism of Action
The primary mechanism of action of N,N-Dibutyldodecan-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification and solubilization processes .
Comparison with Similar Compounds
- N,N-Dimethyldodecan-1-amine N-oxide
- Lauryldimethylamine oxide
- N,N-Dimethyl-1-dodecylamine N-oxide
Comparison: N,N-Dibutyldodecan-1-amine N-oxide is unique due to its longer alkyl chain and the presence of butyl groups, which enhance its hydrophobic properties compared to similar compounds like N,N-Dimethyldodecan-1-amine N-oxide . This makes it more effective in applications requiring strong surfactant properties.
Properties
CAS No. |
104593-40-0 |
|---|---|
Molecular Formula |
C20H43NO |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
N,N-dibutyldodecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO/c1-4-7-10-11-12-13-14-15-16-17-20-21(22,18-8-5-2)19-9-6-3/h4-20H2,1-3H3 |
InChI Key |
UUALFINSILHDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


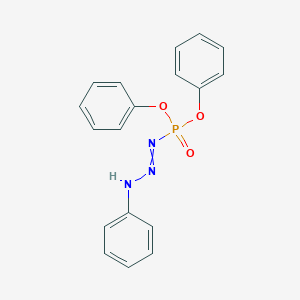
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
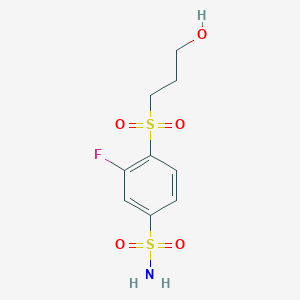
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)

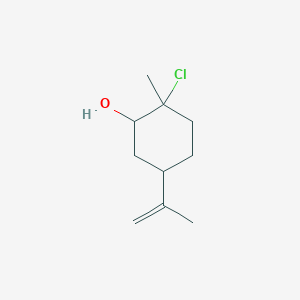
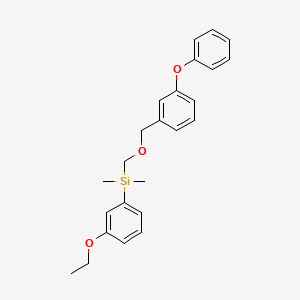
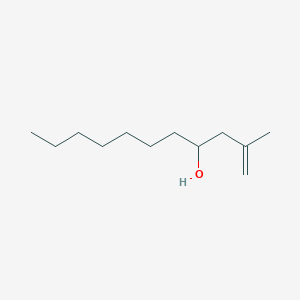
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
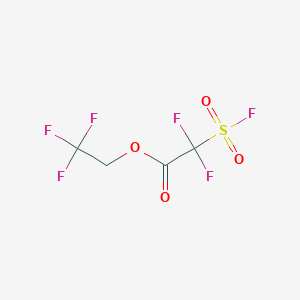

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
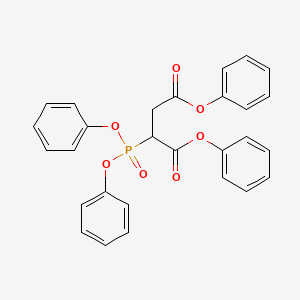
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
